
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another method involves the amidation of the anthranilic acid ester using 2-chloroacetylchloride to obtain the amide derivative, which is then allowed to react with NaI .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, the amino group of the anthranilamide can undergo a Michael addition to the triple bond of the ketoalkyne to generate the enaminone intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .作用機序
The mechanism of action of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it ideal for use in high-throughput screening assays. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that are commonly used in lab experiments.
将来の方向性
There are several future directions for the research of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Another direction is the development of new analogs of this compound with improved potency and selectivity. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves the reaction of 2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one with hydrochloric acid. This reaction results in the formation of the dihydrochloride salt of the compound. The synthesis method has been optimized to produce a high yield of the compound with high purity.
科学的研究の応用
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride has been studied for its potential applications in various fields of scientific research. In pharmacology, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential use as a tool compound in drug discovery and development.
特性
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBASAXJGMGGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

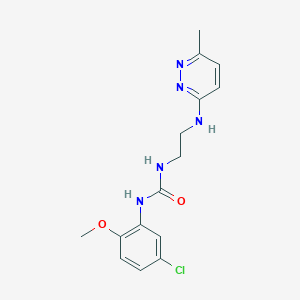

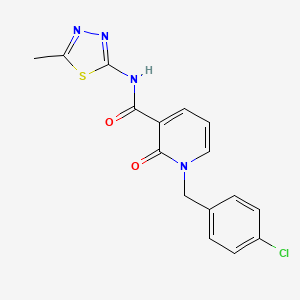

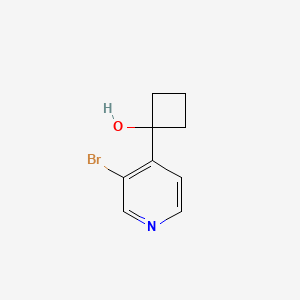
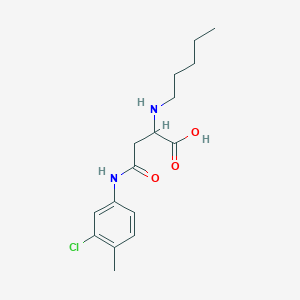
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2898336.png)
![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride](/img/structure/B2898337.png)
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)
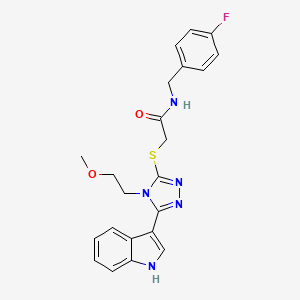
![15-Hydroxy-17-thia-2,12,14-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B2898340.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898341.png)
![N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2898344.png)